molecular formula C18H21NO B14266460 N-Benzyl-4-(benzyloxy)but-2-en-1-amine CAS No. 184228-84-0

N-Benzyl-4-(benzyloxy)but-2-en-1-amine

Katalognummer: B14266460
CAS-Nummer: 184228-84-0
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: JGSCEQOCYGXHCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-4-(benzyloxy)but-2-en-1-amine is an organic compound that features a benzyl group attached to a but-2-en-1-amine backbone with a benzyloxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(benzyloxy)but-2-en-1-amine typically involves the following steps:

    Formation of the but-2-en-1-amine backbone: This can be achieved through the reaction of an appropriate alkene with an amine under suitable conditions.

    Introduction of the benzyl group: This step involves the benzylation of the amine group using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the benzyloxy group: The final step involves the reaction of the intermediate with benzyl alcohol under acidic or basic conditions to form the benzyloxy substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-4-(benzyloxy)but-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl and benzyloxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-4-(benzyloxy)but-2-en-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: Used as an intermediate in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-4-(benzyloxy)but-2-en-1-amine involves its interaction with molecular targets and pathways. The benzyl and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-4-(benzyloxy)but-2-en-1-amine is unique due to its specific structural features, such as the combination of benzyl and benzyloxy groups attached to a but-2-en-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

184228-84-0

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

N-benzyl-4-phenylmethoxybut-2-en-1-amine

InChI

InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12,19H,13-16H2

InChI-Schlüssel

JGSCEQOCYGXHCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCC=CCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.